molecular formula C16H13ClN2O4S B2743602 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862794-50-1

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Cat. No.: B2743602
CAS No.: 862794-50-1
M. Wt: 364.8
InChI Key: KTWLCMHTGZLFAJ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a chemical compound supplied for research and development purposes. It is identified by the CAS Number 862794-50-1 and has a molecular formula of C16H13ClN2O4S, with a molecular weight of 364.80 g/mol . The compound features a unique structure that incorporates both a 4-chlorobenzenesulfonyl group and a furan-2-yl substituent on an oxazole core, with a prop-2-en-1-yl (allyl) amine side chain . This specific molecular architecture, particularly the presence of the oxazole and furan heterocycles, is of significant interest in medicinal chemistry and drug discovery. Oxazole rings are recognized as valuable scaffolds in the design of novel therapeutics due to their potential for diverse biological interactions, which can lead to activities such as anticancer, antiviral, and antibacterial effects . The compound is intended for research applications only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWLCMHTGZLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the furan and sulfonyl groups. The final step involves the addition of the prop-2-en-1-ylamine group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (ChemDiv ID: G856-0568)
  • Structural Differences : The propargylamine (prop-2-en-1-yl) group in the target compound is replaced with a benzyl group.
  • Implications : The benzyl substituent may enhance lipophilicity and π-π stacking interactions compared to the smaller, more reactive propargyl group. This could influence binding to hydrophobic enzyme pockets or membranes .
  • Availability : Available as a screening compound (1 mg–10 mM formats) for biological testing .
4-(4-Chlorobenzene-1-sulfonyl)-2-(4-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine (ID: D072-0491)
  • Structural Differences : The furan-2-yl group is replaced with a 4-fluorophenyl ring.
  • Implications : Fluorine substitution often improves metabolic stability and bioavailability. The absence of the furan oxygen may reduce hydrogen-bonding capacity but increase aromatic interactions .
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS: 380319-71-1)
  • Structural Differences : Features a morpholinylpropylamine group and a 2-chlorophenyl substituent instead of furan and propargylamine.
  • Implications: The morpholine group enhances solubility and may confer kinase or GPCR modulation activity.
Antifungal and Anticancer Activities
  • Thiazolyl Hydrazone Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole (MIC = 250 µg/mL against Candida utilis) highlight the importance of the nitro group and furan moiety in antifungal activity .
  • Comparison : The target compound’s furan and sulfonamide groups may similarly contribute to antifungal or anticancer effects, though substituent positioning (e.g., propargyl vs. benzyl) could modulate potency .
Enzyme Inhibition
  • Dual Cholinesterase/Monoamine Oxidase Inhibitors: Propargylamine-containing compounds (e.g., MBA236) exhibit neuroprotective activity due to irreversible MAO-B inhibition.

Data Table: Key Structural and Functional Attributes of Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound C₁₆H₁₄ClN₂O₄S 380.81 4-Cl-benzensulfonyl, furan-2-yl, propargylamine Hypothetical antimicrobial/anticancer activity
N-Benzyl Analogue (G856-0568) C₂₀H₁₅ClN₂O₄S 422.86 Benzyl group Screening compound; enhanced lipophilicity
4-Fluorophenyl Derivative (D072-0491) C₁₈H₁₄ClFN₂O₃S 392.83 4-Fluorophenyl Improved metabolic stability
Thiazolyl Hydrazone (Antifungal) C₁₉H₁₃ClN₄O₃S 436.85 Nitrophenylfuran MIC = 250 µg/mL (Candida)
MAO-B Inhibitor (MBA236) C₂₇H₃₂ClN₃O 450.02 Propargylamine, morpholine Neuroprotective activity

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a furan ring, a chlorobenzenesulfonyl group, and an oxazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN2O4SC_{17}H_{17}ClN_{2}O_{4}S, with a molecular weight of approximately 412.9 g/mol. The presence of the chlorobenzenesulfonyl and furan groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor in various biochemical pathways, leading to effects such as:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzymes like carbonic anhydrase and urease, which are involved in various metabolic processes.
  • Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell cycle arrest .

Anticancer Activity

Research has indicated that derivatives related to this compound exhibit significant anticancer properties. For instance, studies on similar sulfonamide derivatives have shown:

  • Cell Line Testing: Compounds demonstrated notable cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer) and HL-60 (acute promyelocytic leukemia), with IC50 values ranging from 0.89 to 9.63 µg/mL .
Cell LineIC50 (µg/mL)
HeLa0.89
HL-609.63
AGSVariable

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with potential applications in treating infections .

Antioxidant Activity

In addition to anticancer and antimicrobial effects, the compound exhibits antioxidant activity. It has been shown to effectively scavenge free radicals, which could contribute to its therapeutic potential in oxidative stress-related diseases .

Case Studies

  • Study on Chalcone Derivatives: A related study synthesized chalcone derivatives containing sulfonamide groups and assessed their biological activities. The findings revealed significant anticancer effects and antioxidant capacities, supporting the potential of similar compounds in therapeutic applications .
  • Enzyme Inhibition Research: Another investigation focused on the enzyme inhibitory effects of sulfonamide derivatives, demonstrating strong inhibition against urease and acetylcholinesterase, which are critical targets in pharmacology for treating conditions like hypertension and Alzheimer's disease .

Summary of Findings

The biological activity of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine encompasses a range of pharmacological effects:

  • Anticancer: Induces apoptosis and cell cycle arrest in various cancer cell lines.
  • Antimicrobial: Exhibits moderate antibacterial activity against several pathogens.
  • Antioxidant: Scavenges free radicals effectively.

Q & A

Synthesis Optimization and Reaction Pathway Validation

Q: What experimental strategies are recommended for optimizing the multi-step synthesis of this compound, particularly to enhance yield and purity? A: Multi-step synthesis often involves challenges in intermediate stability and regioselectivity. For oxazole derivatives like this compound, a modular approach is advised:

  • Step 1: Start with 2-furaldehyde to construct the oxazole core via cyclocondensation with appropriate nitriles or amides under acidic conditions .
  • Step 2: Introduce the 4-chlorobenzenesulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 3: Functionalize the N-position via nucleophilic substitution with prop-2-en-1-amine, using a base like K₂CO₃ in DMF to drive the reaction .
  • Validation: Monitor each step via TLC and HPLC. Optimize reaction times and temperatures using design-of-experiment (DoE) frameworks to maximize yield (>75%) and purity (>95%) .

Structural Characterization Best Practices

Q: Which spectroscopic and crystallographic techniques are most effective for resolving ambiguities in the compound’s structure? A: A combination of methods is critical:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.1 ppm, sulfonyl group deshielding adjacent protons) .
  • X-ray Crystallography: For absolute configuration, employ SHELXL for refinement and WinGX/ORTEP for visualization. A recent study resolved a similar oxazole derivative with R factor < 0.05 using Mo Kα radiation .
  • Mass Spectrometry: HRMS-ESI can verify molecular ions ([M+H]⁺) with <2 ppm error .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications (e.g., halogen substitution, sulfonyl group placement) influence biological activity? A: Key SAR insights from analogous compounds:

  • Sulfonyl Group: The 4-chlorobenzenesulfonyl moiety enhances solubility and binding to hydrophobic pockets in kinase targets (e.g., aurora kinases) .
  • Furan Ring: The 2-furyl group contributes to π-π stacking in active sites, as shown in docking studies of triazole derivatives .
  • N-Allyl Chain: The prop-2-en-1-amine group may improve membrane permeability, critical for cellular uptake in anticancer assays .
  • Method: Use molecular dynamics (MD) simulations (e.g., GROMACS) to model binding affinities and compare with experimental IC₅₀ values .

Addressing Data Contradictions: Experimental vs. Computational Results

Q: How should researchers resolve discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT calculations)? A: Contradictions often arise from solvent effects or conformational flexibility:

  • Case Study: FT-IR vibrations of sulfonyl groups (asymmetric stretch ~1350 cm⁻¹) may deviate from DFT results due to solvent polarity. Re-run calculations with implicit solvation models (e.g., PCM) .
  • Validation: Cross-check NMR chemical shifts using ab initio methods (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) and adjust for solvent-induced shifts .

Computational Modeling for Reactivity Prediction

Q: Which computational tools are suitable for predicting regioselectivity in electrophilic substitution reactions? A:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the oxazole C-5 position is more reactive than C-2 due to electron-withdrawing sulfonyl groups .
  • Molecular Docking: Use AutoDock Vina to predict binding conformations with biological targets (e.g., kinases), guiding synthetic prioritization .

Polymorphism and Crystallographic Variants

Q: How can researchers assess the impact of polymorphism on physicochemical properties? A:

  • Screening: Perform solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) to isolate polymorphs .
  • Analysis: Compare PXRD patterns and DSC thermograms to identify stable forms. A study of a related oxazole showed Form I (monoclinic) had higher solubility than Form II (orthorhombic) .
  • Software: SHELXT for structure solution and Mercury for packing diagram visualization .

Biological Activity Assay Design

Q: What in vitro assays are recommended for evaluating anticancer potential, and how should results be interpreted? A:

  • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) to measure aurora kinase inhibition. IC₅₀ values <100 nM suggest high potency .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay. Correlate GI₅₀ with kinase inhibition data to confirm mechanism .
  • Apoptosis: Validate via flow cytometry (Annexin V/PI staining) and Western blot for caspase-3 cleavage .

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